molecular formula C8H8F2O B12953711 1,4-Difluoro-2-methoxy-5-methylbenzene

1,4-Difluoro-2-methoxy-5-methylbenzene

Cat. No.: B12953711
M. Wt: 158.14 g/mol
InChI Key: RIDZLVJSQQUWAB-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-methoxy-5-methylbenzene is an aromatic compound with the molecular formula C8H8F2O It is a derivative of benzene, featuring two fluorine atoms, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

The synthesis of 1,4-Difluoro-2-methoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The general steps are as follows:

    Friedel-Crafts Acylation: An acyl group is introduced to the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl).

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,4-Difluoro-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation. For example, nitration can be carried out using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group.

    Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under specific conditions. For instance, oxidation using potassium permanganate (KMnO4) can convert the methyl group to a carboxylic acid.

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Difluoro-2-methoxy-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active compounds.

    Industry: This compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,4-Difluoro-2-methoxy-5-methylbenzene exerts its effects involves interactions with various molecular targets. In electrophilic aromatic substitution reactions, the electron-donating methoxy group activates the benzene ring, making it more susceptible to attack by electrophiles. The fluorine atoms, being electron-withdrawing, can influence the reactivity and orientation of further substitutions on the ring.

Comparison with Similar Compounds

1,4-Difluoro-2-methoxy-5-methylbenzene can be compared with other similar compounds, such as:

    1,4-Difluoro-2,5-dimethoxybenzene: This compound has an additional methoxy group, which can further activate the benzene ring towards electrophilic substitution.

    2,3-Difluoro-5-methoxy-4-methylbenzoic acid: This compound has a carboxylic acid group instead of a methyl group, which significantly alters its chemical properties and reactivity.

Properties

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

1,4-difluoro-2-methoxy-5-methylbenzene

InChI

InChI=1S/C8H8F2O/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3

InChI Key

RIDZLVJSQQUWAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)OC)F

Origin of Product

United States

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